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Cat. No.: B1197173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin B (CCK-B)

receptor, also known as the CCK2 receptor. The CCK-B receptor, a G-protein coupled receptor

(GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. Its

activation by endogenous ligands such as cholecystokinin (CCK) and gastrin triggers a

cascade of intracellular signaling events, primarily through the Gq alpha subunit. This leads to

the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3)

and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations and

activation of protein kinase C (PKC). Downstream of these events, the Ras-Raf-MEK-

ERK/MAPK pathway can be activated, influencing a variety of cellular processes including

proliferation, differentiation, and secretion.

These application notes provide detailed protocols for utilizing PD 135158 in common cell

culture assays to investigate CCK-B receptor signaling and its role in cellular functions. The

provided methodologies are intended to serve as a guide for researchers and can be adapted

based on specific cell types and experimental goals.

Data Presentation: In Vitro Efficacy of PD 135158
The following table summarizes the reported binding affinity and functional inhibition of PD
135158. This data is essential for determining the appropriate concentration range for in vitro
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experiments.

Parameter Receptor Species
Cell
Line/Tissue

Value Reference

Ki CCK-B Guinea pig Brain 0.35 nM [1]

Ki CCK-B Human - 1.1 nM [1]

IC50 CCK-A Rat
Pancreatic

acini

~0.4 µM (as

agonist)
[2]

Note: While PD 135158 is a potent CCK-B antagonist, it has been observed to act as a full

agonist at the rat pancreatic CCK-A receptor at higher concentrations[2]. This is a critical

consideration when designing experiments and interpreting results, especially in cell lines that

may express both receptor subtypes.

Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by agonists like gastrin or CCK initiates a well-defined

signaling cascade. PD 135158 acts by competitively binding to the receptor, thereby preventing

the agonist from initiating these downstream events.
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Caption: CCK-B Receptor Signaling Cascade.
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Experimental Protocols
Cell Proliferation Assay using [³H]-Thymidine
Incorporation
This protocol details the measurement of cell proliferation by quantifying the incorporation of

radiolabeled thymidine into newly synthesized DNA. This method is highly sensitive for

assessing the inhibitory effect of PD 135158 on agonist-induced cell growth.

Experimental Workflow:

Caption: [³H]-Thymidine Incorporation Assay Workflow.

Materials:

Cell line expressing CCK-B receptors (e.g., HT-29 human colon adenocarcinoma cells)

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

Serum-free culture medium

PD 135158 stock solution (in DMSO)

CCK-B receptor agonist (e.g., Gastrin-17 or Pentagastrin)

[³H]-Thymidine (1 mCi/mL)

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Trichloroacetic acid (TCA), 10% (w/v)

Scintillation fluid

96-well cell culture plates

Cell harvester
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Scintillation counter

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth

during the experiment (e.g., 5 x 10³ cells/well for HT-29). Incubate for 24 hours at 37°C in a

5% CO₂ incubator.

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the

complete medium with serum-free medium and incubate for 24 hours.

Antagonist Pre-incubation: Prepare serial dilutions of PD 135158 in serum-free medium. A

suggested concentration range is 10⁻¹⁰ M to 10⁻⁶ M. Remove the starvation medium and

add the PD 135158 solutions to the respective wells. Incubate for 1 hour at 37°C. Include a

vehicle control (DMSO).

Agonist Stimulation: Add the CCK-B agonist (e.g., 10 nM Gastrin-17) to the wells containing

PD 135158 or vehicle. Also, include a control group with no agonist stimulation. Incubate for

24 hours.

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for 4-6 hours at 37°C.

Cell Harvesting:

Aspirate the medium and wash the cells twice with cold PBS.

Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate

the DNA.

Wash the cells twice with cold PBS.

Lyse the cells by adding 100 µL of 0.1 N NaOH to each well.

Transfer the lysate to scintillation vials.

Measurement: Add scintillation fluid to each vial and measure the radioactivity using a

scintillation counter.
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Data Analysis: Express the results as a percentage of the maximal agonist-induced

proliferation. Plot the percentage of inhibition against the log concentration of PD 135158 to

determine the IC50 value.

Intracellular Calcium Mobilization Assay
This assay measures the ability of PD 135158 to block agonist-induced increases in

intracellular calcium concentration ([Ca²⁺]i), a key event in CCK-B receptor signaling.

Experimental Workflow:

Caption: Intracellular Calcium Mobilization Assay Workflow.

Materials:

Cells expressing CCK-B receptors (e.g., CHO-CCKBR or SH-SY5Y)

Culture medium

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fura-2 AM or other calcium-sensitive fluorescent dye

Pluronic F-127

PD 135158 stock solution

CCK-B receptor agonist (e.g., CCK-8 or pentagastrin)

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

Cell Preparation: Seed cells onto appropriate plates or coverslips and allow them to reach

70-80% confluency.

Dye Loading:
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Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in

HBSS.

Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

Incubate for 30-60 minutes at 37°C in the dark.

Washing: Wash the cells twice with HBSS to remove extracellular dye.

Assay:

Place the plate or coverslip in the fluorescence reader/microscope.

Establish a stable baseline fluorescence reading (e.g., for Fura-2, excitation at 340 nm

and 380 nm, emission at 510 nm).

Add various concentrations of PD 135158 and incubate for 5-10 minutes.

Add a fixed concentration of the CCK-B agonist (e.g., 100 nM CCK-8) and immediately

begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

Data Analysis:

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

The peak increase in the fluorescence ratio after agonist addition represents the calcium

response.

Determine the percentage inhibition of the agonist-induced calcium response by PD
135158 at each concentration and calculate the IC50 value.

ERK1/2 Phosphorylation Assay via Western Blotting
This protocol is designed to assess the inhibitory effect of PD 135158 on the activation of the

ERK/MAPK signaling pathway, a downstream target of the CCK-B receptor.

Experimental Workflow:

Caption: ERK Phosphorylation Western Blot Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cell line expressing CCK-B receptors (e.g., SH-SY5Y or AGS cells stably expressing the

CCK-B receptor)

Culture medium

PD 135158 stock solution

CCK-B receptor agonist (e.g., pentagastrin)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate cells and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours.
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Pre-incubate with desired concentrations of PD 135158 (e.g., 1 µM) for 1 hour.

Stimulate with a CCK-B agonist (e.g., 100 nM pentagastrin) for a time determined by a

time-course experiment (typically 5-15 minutes for ERK phosphorylation).

Cell Lysis and Protein Quantification:

Wash cells with ice-cold PBS and lyse with lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate.

Western Blotting:

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the chemiluminescent signal.

Stripping and Re-probing:

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal

protein loading.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the phospho-ERK signal to the total ERK signal for each sample.
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Compare the normalized values between different treatment groups to determine the

effect of PD 135158. A study on HT-29 cells showed that pentagastrin significantly

increased the phosphorylation of ERK1/2, and this effect was antagonized by the CCK

receptor antagonist proglumide[3][4]. Similar inhibition would be expected with PD
135158.

Conclusion
PD 135158 is a valuable pharmacological tool for investigating the physiological and

pathophysiological roles of the CCK-B receptor. The protocols provided herein offer a

framework for assessing the impact of PD 135158 on key cellular responses mediated by this

receptor. Researchers should carefully consider the specific characteristics of their cell system,

including the potential expression of CCK-A receptors, to ensure accurate data interpretation.

By employing these assays, scientists and drug development professionals can effectively

characterize the in vitro effects of CCK-B receptor antagonists and further elucidate the

therapeutic potential of targeting this signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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